molecular formula C17H22N4O4S B2896906 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1396875-74-3

1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2896906
CAS No.: 1396875-74-3
M. Wt: 378.45
InChI Key: WKXYIIRGHLCNKZ-UHFFFAOYSA-N
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Description

1-((5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole moiety and a pyrrolidinylsulfonyl group. The 1,2,4-oxadiazole ring is cyclopentyl-substituted at position 5, while the pyridinone nitrogen is linked to the oxadiazole methyl group.

Properties

IUPAC Name

1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c22-17-14(26(23,24)21-10-3-4-11-21)8-5-9-20(17)12-15-18-16(25-19-15)13-6-1-2-7-13/h5,8-9,13H,1-4,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXYIIRGHLCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications

  • 1-((5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one (CAS: 1396847-92-9) :
    Differs by replacing the cyclopentyl group with a 2-fluorophenyl substituent on the oxadiazole ring. This aromatic substitution may enhance π-π stacking interactions but reduce metabolic stability compared to the cyclopentyl group in the target compound .
  • 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one: Replaces the oxadiazole-pyrrolidinylsulfonyl system with a chloroquinoline moiety, prioritizing halogenated aromatic interactions over sulfonyl hydrogen-bonding capabilities .

Functional Group Variations

  • 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b) :
    Shares the 1,2,4-oxadiazole core but incorporates a phenylethyl-pyrrolidine ether linkage instead of the pyrrolidinylsulfonyl group. These compounds demonstrated antiviral activity, suggesting the target compound’s sulfonyl group may alter target selectivity or pharmacokinetics .
  • 1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one :
    Retains the pyrrolidinylsulfonyl group but replaces the oxadiazole with a trifluoromethyl-biphenyl system, emphasizing hydrophobic interactions .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Source
Target Compound 5-Cyclopentyl-oxadiazole, pyrrolidinylsulfonyl 433.49* Unknown (structural inference suggests antiviral potential)
1a/1b Phenylethyl-pyrrolidine ether, 4-pyridyl ~450 (estimated) Antiviral activity (specific targets not disclosed)
CAS: 1396847-92-9 2-Fluorophenyl-oxadiazole 397.37* Safety protocols noted (exact activity unreported)
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one Chloroquinoline 306.76 Structural characterization only (X-ray diffraction)
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone Triazole-thiol, benzyl 352.44 Catalogued for synthetic/medicinal chemistry applications

*Calculated using PubChem formula tools.

Research Findings and Implications

  • Antiviral Potential: Compounds like 1a/1b with oxadiazole-pyrrolidine motifs show antiviral activity, implying the target compound’s cyclopentyl-oxadiazole and sulfonyl groups may optimize binding to viral proteases or polymerases .
  • Structural Stability : The cyclopentyl group in the target compound likely improves metabolic stability compared to aromatic substituents (e.g., 2-fluorophenyl in CAS: 1396847-92-9), as aliphatic rings resist oxidative degradation .

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